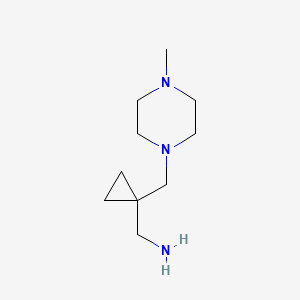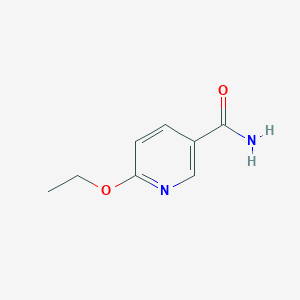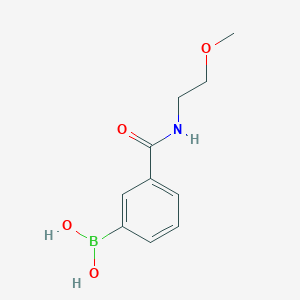
(3-((2-甲氧基乙基)氨基羰基)苯基)硼酸
描述
“(3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850567-33-8. It has a molecular weight of 223.04 and its IUPAC name is 3-{[(2-methoxyethyl)amino]carbonyl}phenylboronic acid .
Molecular Structure Analysis
The molecular formula of this compound is C10H14BNO4 . It contains boron, nitrogen, oxygen, carbon, and hydrogen atoms. The structure includes a phenyl ring, a boronic acid group, and a carbamoyl group attached to a methoxyethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions. For instance, they can undergo catalytic protodeboronation and are susceptible to hydrolysis, especially at physiological pH .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a melting point of 130-132°C. Its density is approximately 1.2 g/cm³. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds. Its ACD/LogP value is 0.24 .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable player in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis. The boronic acid moiety of this compound can couple with various halides or pseudohalides under palladium catalysis, leading to the formation of biaryl structures that are core components in pharmaceuticals, agrochemicals, and organic materials .
Protodeboronation Studies
The compound is used in protodeboronation studies to understand the stability and reactivity of boronic acid derivatives. Protodeboronation is a critical step in organic synthesis that can lead to the removal of the boron moiety from the molecule, which is essential for further functionalization or for the final steps in the synthesis of complex organic molecules .
Drug Design and Delivery
In the realm of drug design and delivery, this compound can be utilized as a boron carrier . Boronic acids are known to form reversible covalent complexes with diols and other polyols, which can be exploited in the targeted delivery of drugs to specific tissues or cells, enhancing the efficacy and reducing the toxicity of therapeutic agents .
Neutron Capture Therapy
As a boron carrier, “(3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid” has potential applications in neutron capture therapy . This is a type of cancer treatment that targets tumors on a cellular level using boron compounds, which capture neutrons and undergo fission, selectively destroying cancer cells while sparing healthy tissue .
Chemical Sensor Development
Boronic acids can act as chemical sensors due to their ability to bind sugars. This particular compound could be used in the development of sensors for detecting glucose or other saccharides, which has implications for monitoring blood sugar levels in diabetic patients or for use in biotechnological processes .
Material Science
In material science, the compound can be incorporated into polymeric materials to impart specific properties such as flame retardancy, chemical resistance, or mechanical strength. The boronic acid group can also provide sites for post-polymerization modifications, leading to functional materials with tailored properties .
Catalysis
This compound may serve as a catalyst or a catalyst ligand in various organic reactions. The boronic acid group can coordinate to metals, facilitating reactions such as hydrogenations, oxidations, and various types of rearrangements .
Synthesis of Natural Products and Pharmaceuticals
Lastly, it can be used in the synthesis of natural products and pharmaceuticals . The boronic acid group is a versatile handle that can be transformed into various functional groups, enabling the construction of complex molecules found in nature or used in medicine .
安全和危害
The compound is labeled with the signal word “Warning”. Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations for handling and storage, as well as first aid measures .
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, boronic acids participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic acids is influenced by the ph and can be considerably accelerated at physiological ph .
Result of Action
Boronic acids are known to participate in carbon–carbon bond forming reactions, which are fundamental processes in organic synthesis .
Action Environment
The action, efficacy, and stability of (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic acids, which can impact their stability and reactivity, is strongly influenced by the pH of the environment .
属性
IUPAC Name |
[3-(2-methoxyethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-16-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7,14-15H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHVUTWTDDOULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657142 | |
| Record name | {3-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
850567-33-8 | |
| Record name | {3-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-Methoxyethyl)carbamoyl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



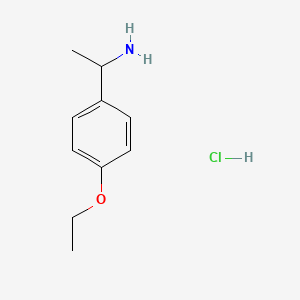
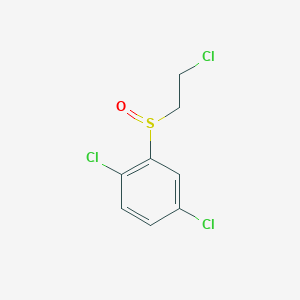

![Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B1419286.png)

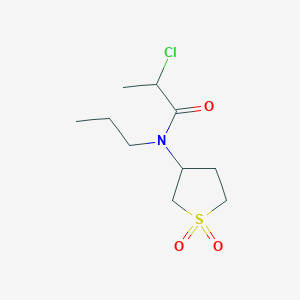
![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)
![4-[1-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B1419290.png)
![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)
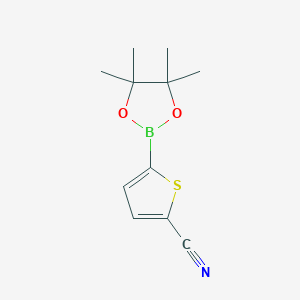
![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)
